molecular formula C15H11ClN4O2 B11019289 N-(4-chlorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-(4-chlorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B11019289
M. Wt: 314.72 g/mol
InChI Key: FJCKNFUOMJEEFR-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide” is a synthetic organic compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-chlorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide” typically involves the following steps:

    Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzotriazine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol or amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of “N-(4-chlorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazine Derivatives: Compounds with similar benzotriazine cores but different substituents.

    Acetamide Derivatives: Compounds with similar acetamide groups but different aromatic or heterocyclic cores.

Uniqueness

The uniqueness of “N-(4-chlorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H11ClN4O2

Molecular Weight

314.72 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C15H11ClN4O2/c16-10-5-7-11(8-6-10)17-14(21)9-20-15(22)12-3-1-2-4-13(12)18-19-20/h1-8H,9H2,(H,17,21)

InChI Key

FJCKNFUOMJEEFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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